An In-depth Technical Guide to (4-(Isopentylsulfinyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-(Isopentylsulfinyl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Building Block in Organic Synthesis
(4-(Isopentylsulfinyl)phenyl)boronic acid emerges as a promising, yet underexplored, building block for organic synthesis, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its anticipated chemical properties, logical synthetic pathways, and potential applications, drawing upon established principles of boronic acid chemistry and the influence of the isopentylsulfinyl substituent. While direct experimental data for this specific molecule is limited, this document serves as an expert-led predictive analysis to guide researchers in its effective utilization.
The unique combination of a versatile boronic acid moiety and a chiral sulfinyl group on a phenyl ring offers intriguing possibilities for creating complex molecular architectures with specific stereochemical and electronic properties. The isopentyl group further introduces lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates. This guide will delve into the core chemical characteristics of this compound, providing a solid foundation for its application in advanced research and development.
Physicochemical Properties: A Predictive Analysis
The chemical behavior of (4-(Isopentylsulfinyl)phenyl)boronic acid is dictated by the interplay of its three key components: the phenyl ring, the boronic acid group, and the isopentylsulfinyl substituent.
| Property | Predicted Value/Characteristic | Rationale and Expert Insights |
| Molecular Formula | C₁₁H₁₇BO₃S | Based on the constituent atoms. |
| Molecular Weight | 240.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Phenylboronic acids are typically crystalline solids[1][2]. The presence of the sulfinyl group is unlikely to alter this physical state. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and THF.[1][2] | The boronic acid group imparts some water solubility, but the phenyl ring and the isopentyl group contribute to its lipophilic character. Solubility in organic solvents is expected to be good, facilitating its use in a wide range of reaction conditions. |
| pKa | ~8.5 - 9.0 | The pKa of phenylboronic acid is around 8.8.[1][2] The isopentylsulfinyl group is expected to be weakly electron-withdrawing, which might slightly lower the pKa compared to unsubstituted phenylboronic acid. |
| Stability | Moderately stable under ambient conditions. Sensitive to heat and strong oxidizing agents. May undergo dehydration to form the corresponding boroxine (a trimeric anhydride). | Boronic acids are known to be hygroscopic and can dehydrate upon heating.[1] The sulfinyl group can be oxidized to a sulfonyl group under strong oxidizing conditions. For long-term storage, it is advisable to keep it in a cool, dry, and dark place under an inert atmosphere. The use of N-methyliminodiacetic acid (MIDA) boronates can be a strategy to enhance stability for long-term storage and controlled release in reactions.[3] |
| Chirality | The sulfur atom in the sulfinyl group is a stereocenter. The compound can exist as two enantiomers (R and S). | This inherent chirality is a significant feature, making it a valuable building block for asymmetric synthesis and the development of stereochemically defined drug candidates. |
Synthesis and Characterization: A Practical Workflow
The synthesis of (4-(Isopentylsulfinyl)phenyl)boronic acid can be logically approached through a multi-step sequence, leveraging well-established methodologies in organic chemistry.
Proposed Synthetic Pathway
A plausible and efficient synthetic route would involve the preparation of a suitable aryl halide precursor followed by a metal-halogen exchange and subsequent borylation.
Figure 1: Proposed synthetic workflow for (4-(Isopentylsulfinyl)phenyl)boronic acid.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 4-Bromo-isopentylphenylsulfide
-
To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopentyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-bromo-isopentylphenylsulfide.
Step 2: Synthesis of 4-Bromo-isopentylphenylsulfoxide
-
Dissolve the 4-bromo-isopentylphenylsulfide (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM dropwise. Causality: Careful control of the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfone.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfoxide by column chromatography.
Step 3: Synthesis of (4-(Isopentylsulfinyl)phenyl)boronic acid
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Add a solution of 4-bromo-isopentylphenylsulfoxide (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.[4] Trustworthiness: The formation of the Grignard reagent is a critical step; maintaining anhydrous conditions is paramount to success.
-
After the Grignard reagent is formed, cool the solution to -78 °C.
-
Add triisopropyl borate (1.5 eq) dropwise, maintaining the low temperature.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude boronic acid can be purified by recrystallization or by forming a boronic ester derivative for easier purification, followed by hydrolysis.[5]
Characterization Techniques
The identity and purity of the synthesized (4-(Isopentylsulfinyl)phenyl)boronic acid should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR will show characteristic peaks for the aromatic protons, the isopentyl group, and the B(OH)₂ protons (which are often broad and may exchange with D₂O). ¹³C NMR will confirm the carbon framework. ¹¹B NMR will show a characteristic signal for the boronic acid group.[6]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the B-O-H stretching (~3300-3500 cm⁻¹), S=O stretching (~1050 cm⁻¹), and C-S stretching.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers if a stereoselective synthesis was not employed.
Reactivity and Applications in Drug Discovery
The true utility of (4-(Isopentylsulfinyl)phenyl)boronic acid lies in its reactivity, which opens doors to a wide array of applications, particularly in the synthesis of novel pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling: A Cornerstone Reaction
The paramount application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for constructing biaryl and related structures.
Figure 2: General scheme of a Suzuki-Miyaura coupling reaction involving the title compound.
Expert Insights on Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required.[7]
-
Base and Solvent System: The base is necessary to activate the boronic acid for transmetalation.[7] The choice of base and solvent system can significantly impact the reaction rate and selectivity. Aqueous bases are commonly used and can accelerate the reaction.[8]
Other Potential Reactions and Applications
Beyond the Suzuki coupling, (4-(Isopentylsulfinyl)phenyl)boronic acid can participate in other important transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds, providing access to substituted anilines and phenyl ethers.[9]
-
As a Chiral Lewis Acid: The boronic acid moiety can act as a Lewis acid, and the presence of the chiral sulfinyl group could enable its use in asymmetric catalysis.
-
Sensors and Responsive Materials: Phenylboronic acids are known to reversibly bind with diols, a property exploited in the development of glucose sensors and glucose-responsive drug delivery systems.[10][11][12] The isopentylsulfinyl group could modulate the binding affinity and selectivity.
-
Proteasome Inhibitors: Boronic acids are a key pharmacophore in several approved anticancer drugs that act as proteasome inhibitors.[13][14] The unique substitution pattern of this molecule could lead to novel proteasome inhibitors with improved potency and selectivity.[15]
Conclusion: A Versatile Tool for Modern Chemistry
(4-(Isopentylsulfinyl)phenyl)boronic acid represents a valuable and versatile building block for organic chemists. Its predicted properties, combined with a logical and accessible synthetic route, make it an attractive candidate for a wide range of applications. The presence of the chiral sulfinyl group and the lipophilic isopentyl chain offer unique opportunities for fine-tuning the properties of target molecules in drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this promising reagent into their synthetic endeavors.
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